7-Bromo-3-nitroquinolin-4-ol

Descripción general

Descripción

The compound 7-Bromo-3-nitroquinolin-4-ol is a brominated and nitrated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 7th position and a nitro group at the 3rd position on the quinoline ring. The hydroxyl group at the 4th position indicates its potential for forming hydrogen bonds and participating in various chemical reactions.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 7-Bromo-3-nitroquinolin-4-ol, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 6-bromo-4-iodoquinoline is achieved through a series of reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which includes cyclization and substitution reactions . Similarly, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure and a nucleophilic non-isotopic exchange . These methods could potentially be adapted for the synthesis of 7-Bromo-3-nitroquinolin-4-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a closely related compound, 7-Bromoquinolin-8-ol, has been analyzed, revealing that bromination occurs at the 7-position of the 8-hydroxyquinoline derivative. The presence of intermolecular and weak intramolecular O-H...N hydrogen bonds leads to the formation of hydrogen-bonded dimers in the solid state . This information suggests that 7-Bromo-3-nitroquinolin-4-ol may also exhibit similar hydrogen bonding patterns due to the hydroxyl group.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 7-Bromo-3-nitroquinolin-4-ol. However, the presence of reactive functional groups such as the bromo and nitro groups implies that it could undergo various substitution reactions, potentially serving as an intermediate in the synthesis of more complex molecules. The hydroxyl group could also be involved in condensation reactions or serve as a coordination site in metal complexes, as seen in the coordination behavior of related ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-nitroquinolin-4-ol are not directly discussed in the provided papers. Nonetheless, based on the properties of similar compounds, it can be inferred that the compound is likely to be solid at room temperature and may exhibit moderate solubility in polar solvents due to the presence of the hydroxyl group. The bromo and nitro groups may also confer increased reactivity compared to unsubstituted quinoline, affecting its boiling point, melting point, and stability.

Aplicaciones Científicas De Investigación

Synthesis of PI3K/mTOR Inhibitors

7-Bromo-3-nitroquinolin-4-ol serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. It is used in the creation of compound 5, which is synthesized through a series of steps including nitration, chlorination, alkylation, reduction, and substitution. This compound is key in the synthesis of quinoline inhibitors and derivatives of NVP-BEZ235, a notable PI3K/mTOR inhibitor (Lei et al., 2015).

Synthesis of Bromoquinolin-6-ols

7-Bromo-3-nitroquinolin-4-ol is also involved in the Skraup-type synthesis of bromoquinolin-6-ols. This process involves the transformation of 4-nitro- and 4-methoxyanilines into bromoquinolin-6-ols, which are then converted into 3-bromoquinolin-6-ols, potentially with additional substituents at positions 7 and 8 (Lamberth et al., 2014).

Photochemistry and Photolabile Protecting Group

The compound is used in photochemistry as a photolabile protecting group for carboxylic acids. 8-Bromo-7-hydroxyquinoline (BHQ), a derivative, demonstrates greater photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other esters. This makes it useful as a caging group for biological messengers in vivo (Fedoryak & Dore, 2002).

Anticancer Agent Potential

Some quinoline derivatives, such as 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines. This indicates potential use as an anticancer agent, especially in causing cancer cell death through apoptotic activity (Köprülü et al., 2018).

Antimicrobial Activity

Novel metal complexes derived from 8-hydroxyquinolineazo analogues of 7-Bromo-3-nitroquinolin-4-ol have demonstrated significant antimicrobial activity. These complexes, involving Cu(II), Co(II), and Ni(II), have shown enhanced activity compared to their corresponding ligands, suggesting potential applications in antimicrobial treatments (Jyotirmaya et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar compound, nitroxoline, is known to targettype 2 methionine aminopeptidase (MetAP2) and bacterial gyrases . MetAP2 is involved in angiogenesis, and bacterial gyrases are essential for bacterial growth .

Mode of Action

Nitroxoline, a structurally similar compound, is known to inhibit metap2 and chelate metal ions vital for bacterial growth . It’s plausible that 7-Bromo-3-nitroquinolin-4-ol may have a similar mode of action.

Biochemical Pathways

Compounds derived from a similar compound, 7-bromo-4-chloro-3-nitroquinoline, have been shown to modulate nlrp3, a protein complex involved in the immune response . This modulation could potentially affect various biochemical pathways related to immune response and inflammation.

Result of Action

Compounds derived from a similar compound, 7-bromo-4-chloro-3-nitroquinoline, have shown promise in treating proliferative disorders like cancer and pain disorders . They serve as potent inhibitors of voltage-gated sodium channels, specifically Nav1.7, which play a crucial role in the transmission of pain signals .

Propiedades

IUPAC Name |

7-bromo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMLADCOCGDUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621176 | |

| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-nitroquinolin-4-ol | |

CAS RN |

723280-94-2 | |

| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

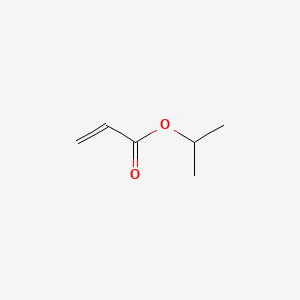

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

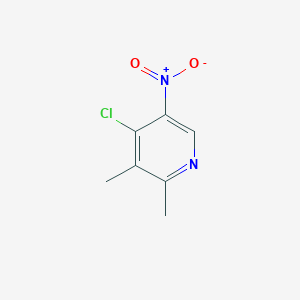

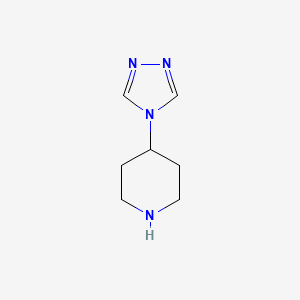

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)